1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
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Overview
Description
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound with the molecular formula C12H16N2·2HCl It is a derivative of tetrahydroquinoxaline, a bicyclic compound that contains a quinoxaline ring system
Preparation Methods
The synthesis of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the following steps:
Hydrogenation: Reduction of the quinoxaline ring to form the tetrahydroquinoxaline structure.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the base compound with hydrochloric acid.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: This compound is used in studies investigating its effects on cellular processes and signaling pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other tetrahydroquinoxaline derivatives, such as:
1-Methyl-1,2,3,4-tetrahydroquinoxaline: Similar in structure but with a methyl group instead of a cyclopropylmethyl group.
1-Benzyl-1,2,3,4-tetrahydroquinoxaline: Contains a benzyl group, which may confer different pharmacological properties.
The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H18Cl2N2 |
---|---|
Molecular Weight |
261.19 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-2,3-dihydro-1H-quinoxaline;dihydrochloride |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-4-12-11(3-1)13-7-8-14(12)9-10-5-6-10;;/h1-4,10,13H,5-9H2;2*1H |
InChI Key |
YYTLJSZOHMQKIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCNC3=CC=CC=C32.Cl.Cl |
Origin of Product |
United States |
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